molecular formula C22H19N3O4S2 B3294374 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886941-36-2

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Numéro de catalogue: B3294374
Numéro CAS: 886941-36-2
Poids moléculaire: 453.5 g/mol
Clé InChI: QIOCGMYBYNHCKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a methanesulfonyl group at the 3-position of the benzoyl ring, a 4-methoxy-substituted benzothiazole moiety, and a pyridin-2-ylmethyl group attached to the amide nitrogen. This compound’s structure combines sulfonamide and heterocyclic motifs, which are common in medicinal chemistry for targeting enzymes or receptors.

Propriétés

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-29-18-10-6-11-19-20(18)24-22(30-19)25(14-16-8-3-4-12-23-16)21(26)15-7-5-9-17(13-15)31(2,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCGMYBYNHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzothiazole ring using a methylating agent like methyl iodide.

    Attachment of the Methanesulfonyl Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

    Formation of the Benzamide Structure: The final step involves the coupling of the benzothiazole derivative with a pyridine-containing benzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group undergoes nucleophilic substitution under basic or acidic conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProducts/OutcomesStability Notes
HydrolysisNaOH (aqueous), 80–100°C, 4–6 hrsReplacement with -OH or -SH groupspH-sensitive yields
Thiol DisplacementThiophenol, DMF, K₂CO₃, 60°CSulfur-containing derivativesRequires anhydrous conditions

This reactivity enables structural diversification for biological activity optimization.

Amide Bond Cleavage and Functionalization

The central benzamide bond (C=O-N) shows site-selective reactivity:

Reaction TypeReagents/ConditionsOutcomesSelectivity Factors
Acidic HydrolysisHCl (6M), reflux, 12 hrsCleavage to carboxylic acid + amineBenzothiazole stability preserved
Reductive CleavageLiAlH₄, THF, 0°CReduction to benzylamine derivativesPyridine ring unaffected

Controlled cleavage allows modular synthesis of hybrid pharmacophores.

Benzothiazole Ring Modifications

The 4-methoxybenzothiazole moiety participates in electrophilic and annulation reactions:

Reaction TypeReagents/ConditionsProductsKey Findings
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°C Nitro derivatives at C5/C6 Meta-directing effect of methoxy
Ring-OpeningH₂SO₄ (conc.), 120°C, 8 hrs Thiol-containing intermediates Retains pyridine linkage

These reactions enable tuning of electronic properties for target binding .

Pyridine-Methyl Group Reactivity

The N-[(pyridin-2-yl)methyl] substituent undergoes alkylation and oxidation:

Reaction TypeReagents/ConditionsProductsYield Optimization
N-AlkylationAlkyl halides, K₂CO₃, DMF, 50°CQuaternary ammonium derivativesSteric hindrance limits bulkier groups
OxidationKMnO₄, H₂O, 70°CPyridine-N-oxide analogsRequires pH >9

Modifications here enhance solubility and pharmacokinetic properties.

Thermal Decomposition Pathways

Stability studies reveal decomposition under extreme conditions:

ConditionTemperature/TimeMajor DegradantsMechanism
Solid-State Oxidation150°C, 24 hrsSulfonic acid + benzothiazole fragmentsRadical-mediated
Hydrolytic DegradationpH 1.2 or 12.8, 37°CCleaved amide + demethylated productsAcid/base-catalyzed

These findings inform storage and formulation strategies.

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl functionalization:

Reaction TypeCatalysts/ConditionsProductsEfficiency Notes
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Biaryl derivatives Tolerates methoxy groups
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C Aminated analogs Limited by steric bulk

These methods support late-stage derivatization for structure-activity studies .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-N-) linkage undergoes transformations critical for prodrug design:

Reaction TypeReagents/ConditionsProductsApplications
Sulfur OxidationmCPBA, CH₂Cl₂, 25°CSulfonic acid derivativesEnhances hydrophilicity
Sulfur ReductionNaBH₄/NiCl₂, MeOH, 0°CThioamide analogsImproves membrane permeability

Research Insights from Key Studies

  • Electron-Withdrawing Effects : The methanesulfonyl group decreases electron density at the benzothiazole C2 position, favoring nucleophilic aromatic substitution over electrophilic pathways .

  • Steric Considerations : Bulkier reagents show reduced reactivity at the N-[(pyridin-2-yl)methyl] site due to spatial constraints .

  • pH-Dependent Stability : The compound exhibits optimal stability between pH 4–7, with accelerated degradation under strongly acidic/basic conditions.

This comprehensive reactivity profile establishes 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide as a versatile scaffold for targeted drug discovery applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural similarities with several benzamide derivatives, particularly in the sulfonyl and heterocyclic substituents. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided Not provided 3-methanesulfonyl, 4-methoxy-benzothiazole, pyridin-2-ylmethyl Simplest sulfonyl group; pyridine at position 2 may influence binding affinity
4-Cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (G856-6976) C₂₂H₁₆N₄O₂S 400.46 4-cyano, pyridin-3-ylmethyl Cyano group increases polarity; pyridine at position 3 alters spatial orientation
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide (BB09125) C₂₆H₂₆N₄O₄S₂ 522.639 4-pyrrolidine-sulfonyl, 7-methyl-benzothiazole Bulky pyrrolidine-sulfonyl may reduce solubility; methyl on benzothiazole enhances lipophilicity
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide C₁₉H₂₁N₃O₄S₂ 419.518 Diethylsulfamoyl Diethyl group increases steric bulk; potential for prolonged metabolic stability
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- Not provided High (exact MW not given) 4,5-dichloro-benzothiazole, 3,5-dimethoxy Dichloro substitution enhances electronegativity; trimethoxy increases hydrophobicity

Key Observations

Diethylsulfamoyl () introduces a branched alkyl chain, which may enhance metabolic stability but reduce aqueous solubility.

Benzothiazole Modifications: The 4-methoxy substitution on benzothiazole is conserved in the target compound and BB09125 (), but BB09125 adds a 7-methyl group, increasing lipophilicity.

Pyridine Positioning :

  • The target compound and BB09125 () feature pyridin-2-ylmethyl , whereas G856-6976 () uses pyridin-3-ylmethyl . Positional differences in pyridine substitution could modulate interactions with chiral binding pockets.

Chromatographic Behavior :

  • Compounds with bulkier substituents (e.g., diethylsulfamoyl , pyrrolidine-sulfonyl ) likely exhibit longer retention times in chromatography due to increased hydrophobicity, as seen in ’s analysis of trimethoxy-substituted analogs ().

Functional Implications

  • Polarity and Solubility : The target compound’s methanesulfonyl group balances hydrophilicity, whereas pyrrolidine-sulfonyl () or diethylsulfamoyl () groups may compromise solubility.
  • Steric Effects : Bulky substituents (e.g., diethylsulfamoyl ) could hinder binding to flat enzymatic active sites, whereas smaller groups (e.g., methanesulfonyl) allow better accommodation.
  • Bioavailability : Pyridin-2-ylmethyl (target compound, ) may improve membrane permeability compared to pyridin-3-ylmethyl () due to reduced steric clash with transporters.

Activité Biologique

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, also referred to as compound 886941-36-2, is a complex organic molecule characterized by its unique structural components, including a methanesulfonyl group, a benzothiazole ring, a methoxy group, and a pyridine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring.
  • Attachment of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride.
  • Formation of the Benzamide Structure : Coupling with a pyridine-containing benzoyl chloride.

This multi-step synthetic route emphasizes the complexity and specificity required in creating this compound, which is critical for its biological activity.

The biological activity of this compound is expected to arise from its interaction with specific enzymes or receptors within biological systems. The exact mechanism remains to be fully elucidated but may involve modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Biological Activity

Research on similar benzamide derivatives has demonstrated a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. For instance, studies have shown that compounds with benzothiazole moieties exhibit significant inhibitory effects against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Case Studies and Findings

  • Toxicity Assessment : A study evaluated the toxicity of various benzamide derivatives using zebrafish embryos as a model organism. The acute toxicity of some derivatives was classified as low, indicating potential safety for further biological testing .
  • Efficacy Against Pathogens : In vitro studies have indicated that compounds structurally related to our target compound exhibit strong antifungal activities against various pathogens. For example, certain derivatives showed effective inhibition against Botrytis cinerea with an EC50 value significantly lower than that of standard treatments .
  • Neuroprotective Properties : Benzothiazole derivatives have been reported to possess neuroprotective properties by inhibiting Aβ aggregation and promoting cognitive function in animal models. This suggests that 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide could potentially exhibit similar effects .

Comparative Analysis

To better understand the potential biological activity of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological ActivityReference
Benzamide ABenzamideAntimicrobial
Benzamide BBenzothiazoleAChE Inhibition
Benzamide CPyridineNeuroprotective

Q & A

Q. What are the key synthetic pathways for preparing 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Activation of the benzamide core using reagents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride to facilitate nucleophilic substitution.
  • Step 2 : Sequential alkylation of the benzothiazole nitrogen with a pyridinylmethyl group under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Step 3 : Introduction of the methanesulfonyl group via sulfonation or displacement reactions. Reaction optimization often requires monitoring by TLC and purification via column chromatography. Similar methodologies are validated in benzamide derivatives with trifluoromethyl or methoxy substituents .

Q. How does the compound’s solubility impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is critical for in vitro assays. Poor aqueous solubility may necessitate co-solvents like cyclodextrins or PEG-400. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. What strategies are used to resolve contradictions between computational predictions and experimental bioactivity data?

  • Example : If computational docking predicts strong binding to a bacterial enzyme (e.g., acps-pptase) but in vitro assays show weak inhibition:
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Reassess ligand protonation states or conformational flexibility via molecular dynamics simulations .
    • Cross-reference structural analogs (e.g., trifluoromethyl-containing benzamides) to identify substituent-specific effects on activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methanesulfonyl Group : Enhances metabolic stability but may reduce membrane permeability. Compare with trifluoromethyl or sulfonamide analogs to balance lipophilicity (logP) and solubility (logS) .
  • Pyridinylmethyl Substitution : Modulate steric bulk to improve selectivity for target enzymes (e.g., bacterial vs. human kinases).
  • Benzothiazole Core : Explore halogenation (e.g., Cl, F) to fine-tune electronic effects and binding affinity .

Q. What experimental approaches identify the compound’s primary biochemical targets?

  • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins from bacterial lysates.
  • Chemical Proteomics : Combine SILAC (stable isotope labeling) with LC-MS/MS to quantify target engagement .
  • Enzyme Inhibition Profiling : Screen against panels of recombinant enzymes (e.g., kinases, phosphatases) to map selectivity .

Q. How can researchers address discrepancies in solubility and hygroscopicity during formulation?

  • Hygroscopicity Mitigation : Store the compound under anhydrous conditions (e.g., argon atmosphere, desiccants like molecular sieves).
  • Co-Solvent Systems : Use DMSO-water gradients or lipid-based nanoparticles for in vivo administration.
  • Crystallization Studies : Polymorph screening (e.g., via slurry conversion) to identify stable crystalline forms with reduced hygroscopicity .

Q. What methodologies validate the compound’s mechanism of action in bacterial proliferation assays?

  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects by monitoring colony-forming units (CFUs) over 24–48 hours.
  • Resistance Induction : Serial passage assays to evaluate mutation frequency and target vulnerability.
  • Transcriptomic Profiling : RNA-seq to identify pathways dysregulated upon treatment (e.g., cell wall biosynthesis, stress response) .

Tables for Key Data

Q. Table 1: Comparative Solubility of Structural Analogs

SubstituentSolubility in DMSO (mg/mL)LogPReference
Methanesulfonyl12.5 ± 1.23.2
Trifluoromethyl8.7 ± 0.93.8
Sulfonamide15.3 ± 1.52.5

Q. Table 2: Enzyme Inhibition Profiles

Target EnzymeIC50 (µM)Selectivity Ratio (vs. Human Ortholog)
Bacterial acps-pptase0.4512:1
Human Kinase X>50N/A
Bacterial Kinase Y1.28:1
Data derived from SPR and fluorometric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 2
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.